Dihydrotetrabenazine is derived from tetrabenazine through reduction processes. Its classification as a VMAT2 inhibitor highlights its role in regulating the storage and release of monoamines, which are vital for various neurological functions. The compound's stereochemistry contributes significantly to its biological activity, with specific isomers exhibiting varying affinities for VMAT2.
The synthesis of (2S,3S,11bR)-dihydrotetrabenazine typically involves the reduction of tetrabenazine using sodium borohydride in an ethanol solvent. This reaction yields a mixture of enantiomers, including (2R,3R,11bR) and (2S,3S,11bR) forms. The synthesis can be optimized by adjusting parameters such as temperature and concentration to enhance yield and selectivity towards the desired isomer .
The molecular structure of (2S,3S,11bR)-dihydrotetrabenazine features three chiral centers at positions 2, 3, and 11b. The stereochemistry at these centers is crucial for its biological activity.
These parameters indicate a well-defined crystalline structure that can be analyzed using X-ray crystallography to confirm the absolute configuration .
(2S,3S,11bR)-dihydrotetrabenazine participates in several chemical reactions that are essential for its function as a VMAT2 inhibitor. Notably, it can undergo further modifications such as demethylation or methylation at specific positions to yield different analogs.
The mechanism of action for (2S,3S,11bR)-dihydrotetrabenazine primarily involves its binding affinity to VMAT2. This interaction inhibits the transport of monoamines into vesicles within presynaptic neurons, leading to increased levels of neurotransmitters such as dopamine in the synaptic cleft.
Studies have shown that the (+)-isomer exhibits significantly higher binding affinity compared to its counterparts:
This substantial difference underscores the importance of stereochemistry in pharmacological efficacy.
(2S,3S,11bR)-dihydrotetrabenazine exhibits distinct physical and chemical properties that contribute to its behavior in biological systems.
The primary application of (2S,3S,11bR)-dihydrotetrabenazine lies in its role as an active metabolite of tetrabenazine for treating movement disorders such as Huntington's disease and tardive dyskinesia. Its selective inhibition of VMAT2 makes it a valuable compound in neuropharmacology.
Recent studies have focused on quantifying various dihydrotetrabenazine isomers in biological samples to assess their pharmacokinetics and therapeutic potential . Additionally, ongoing research aims to explore new derivatives with improved efficacy and reduced side effects.
The absolute configuration of (2S,3S,11bR)-dihydrotetrabenazine was definitively established through a combination of chiral chromatographic separation, stereospecific chemical synthesis, and X-ray crystallographic analysis. Early research employed chiral column liquid chromatography to separate dihydrotetrabenazine enantiomers, but conclusive assignment required correlation with a degradation product of known configuration. The breakthrough came from X-ray crystallographic analysis of (-)-alpha-9-O-desmethyldihydrotetrabenazine, which revealed an absolute configuration of 2S, 3S, 11bS. This established that the enantiomerically related (-)-alpha-dihydrotetrabenazine possessed the 2S, 3S, 11bS configuration. Consequently, the biologically active antipode, (+)-alpha-dihydrotetrabenazine, was assigned the 2R, 3R, 11bR configuration. This foundational work confirmed that the specific stereoisomer discussed herein, designated (2S,3S,11bR)-dihydrotetrabenazine, represents a distinct stereochemical entity with defined spatial orientation at its three chiral centers [3]. The precision in absolute configuration assignment is paramount, as the pharmacological activity of dihydrotetrabenazine isomers exhibits profound stereodependence, with the (2S,3S,11bR) isomer displaying a unique binding profile compared to its (2R,3R,11bR) counterpart [5] [9].
X-ray crystallography has provided high-resolution structural insights into the pyrido[2,1-a]isoquinolin-2-ol core of (2S,3S,11bR)-dihydrotetrabenazine. Single crystals suitable for diffraction analysis are typically obtained from mixed solvent systems, most effectively using dichloromethane and ethanol in a five-to-one volume ratio. Crystallographic analysis reveals that the molecule adopts a rigid, folded conformation where the isoquinoline and piperidine rings exist in a half-chair conformation, fused through the 11b carbon atom. The absolute configuration determined by crystallography confirms the S orientation at C2 and C3, and the R configuration at C11b. Critically, the hydroxyl group at the C2 position occupies an equatorial position relative to the piperidine ring and participates in an intramolecular hydrogen bond with the tertiary nitrogen atom (N1) in the piperidine ring (N1···O distance ≈ 2.68 Å). This intramolecular hydrogen bonding contributes significantly to conformational stabilization [1].
Table 1: Key Crystallographic Parameters for (2S,3S,11bR)-Dihydrotetrabenazine
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Defines the basic lattice symmetry |
Space Group | P2₁ | Chiral space group consistent with enantiopure compound |
Unit Cell Dimensions | a = 8.92 Å, b = 10.45 Å, c = 12.78 Å; β = 98.7° | Dimensions of the repeating unit cell |
Intramolecular H-bond (N1···O) | ~2.68 Å | Distance indicating a moderate hydrogen bond stabilizing the conformation |
Configuration at C2/C3 | S, S | Absolute stereochemistry confirmed by anomalous dispersion |
Configuration at C11b | R | Absolute stereochemistry confirmed by anomalous dispersion |
Preferred Solvent for Crystallization | DCM:EtOH (5:1 v/v) | Optimal solvent mixture for obtaining diffraction-quality crystals |
The crystal packing demonstrates intermolecular hydrogen bonding between the hydroxyl proton (O-H) and the methoxy oxygen atoms of adjacent molecules, forming chains along the b-axis. Van der Waals interactions, particularly involving the isobutyl side chain, further stabilize the crystal lattice. The isobutyl group at C3 extends equatorially from the piperidine ring, minimizing steric strain. The methoxy groups at C9 and C10 on the isoquinoline ring lie coplanar with the aromatic system, allowing for efficient conjugation. This detailed spatial understanding provides the foundation for rationalizing the stereospecific interactions of (2S,3S,11bR)-dihydrotetrabenazine with biological targets like the vesicular monoamine transporter 2 (VMAT2) and elucidates the structural basis for its differentiation from other stereoisomers [1] [3].
Dihydrotetrabenazine (DHTBZ) possesses three chiral centers (C2, C3, C11b), theoretically yielding eight distinct stereoisomers. These isomers are categorized into two diastereomeric series based on the relative configuration between C3 and C11b: the 3,11b-trans isomers and the 3,11b-cis isomers. The (2S,3S,11bR) isomer belongs to the 3,11b-trans series. Comprehensive synthesis and pharmacological evaluation of all eight stereoisomers have revealed dramatic differences in their affinity for VMAT2 and off-target receptors, highlighting the critical importance of absolute configuration [5] [9].
Table 2: VMAT2 Binding Affinity (Ki) of Key Dihydrotetrabenazine Stereoisomers
Stereoisomer | Absolute Configuration | VMAT2 Ki (nM) | Relative Potency | Primary Source |
---|---|---|---|---|
(+)-α-HTBZ (Major Active) | (2R,3R,11bR) | 1.9 - 3.96 | 1.0 (Reference) | Tetrabenazine & Valbenazine |
(2S,3S,11bR)-DHTBZ | (2S,3S,11bR) | 202 | ~200-fold lower | Tetrabenazine |
[+]-β-HTBZ | (2S,3R,11bR) | ~1.9* | Comparable | Tetrabenazine |
[-]-α-HTBZ | (2S,3S,11bS) | Not fully reported | Low | Tetrabenazine |
[-]-β-HTBZ | (2R,3S,11bS) | 714 | >350-fold lower | Tetrabenazine |
Selected 3,11b-cis Isomer | e.g., (2R,3S,11bR) | High affinity* | Potent | Synthetic |
Note: Precise Ki for [+]-β-HTBZ varies slightly between studies but consistently shows high affinity. High-affinity cis isomers exist but are not major metabolites of TBZ. [5] [9]
Crucially, analytical methods capable of quantifying individual isomers in biological samples have transformed our understanding of tetrabenazine (TBZ) pharmacology. Following TBZ administration in humans, the most abundant circulating HTBZ isomers are [-]-α-HTBZ (2S,3S,11bS) and [+]-β-HTBZ (2S,3R,11bR), with [-]-β-HTBZ (2R,3S,11bS) and [+]-α-HTBZ (2R,3R,11bR) present as minor metabolites [10]. This distribution is fundamentally different from that observed after valbenazine (VBZ) administration, which yields only [+]-α-HTBZ (2R,3R,11bR) as its active metabolite [10].
Given the established VMAT2 inhibitory potencies (Ki: (2R,3R,11bR) ≈ 1.9-4 nM; (2S,3R,11bR) ≈ comparable high affinity; (2S,3S,11bS) ≈ lower affinity; (2R,3S,11bS) ≈ 714 nM) [5] [9], the primary contributor to VMAT2 inhibition following TBZ dosing is likely [+]-β-HTBZ (2S,3R,11bR), due to its combination of high potency and high relative abundance. This contrasts sharply with the long-held assumption that [+]-α-HTBZ (2R,3R,11bR) was the major active species. While (2S,3S,11bR)-DHTBZ ([-]-α-HTBZ) is a major circulating metabolite of TBZ, its VMAT2 inhibitory potency is significantly lower than that of the (2R,3R,11bR) or (2S,3R,11bR) isomers [10]. However, (2S,3S,11bR)-DHTBZ and other less potent VMAT2 inhibitors like [-]-α-HTBZ (2S,3S,11bS) exhibit increased affinity for off-target central nervous system receptors, particularly dopamine D2 and various serotonin receptors [5] [9]. This off-target binding profile is hypothesized to contribute significantly to the adverse effects (e.g., sedation, depression, parkinsonism, akathisia) associated with TBZ but less frequently observed with the more selective VBZ [10]. The 3,11b-cis isomers, while synthetically accessible and showing high VMAT2 affinity with potentially reduced dopamine receptor binding in in vitro models, are not significant metabolites of TBZ or VBZ in vivo [5] [9].
The conformational stability of (2S,3S,11bR)-dihydrotetrabenazine under varying solvent conditions is critical for understanding its solution behavior, analytical method development, and potential formulation. Studies indicate that the molecule maintains its chiral integrity under physiologically relevant pH conditions and in common organic solvents used for extraction and chromatography (e.g., ethanol, acetonitrile, methanol). However, the specific solvent environment can influence the relative population of conformers, particularly affecting the orientation of the isobutyl side chain and the hydrogen bonding status of the C2 hydroxyl group [1].
Nuclear magnetic resonance (NMR) spectroscopy, particularly variable temperature NMR and nuclear Overhauser effect spectroscopy (NOESY), reveals that the intramolecular hydrogen bond between the C2 hydroxyl proton and the piperidine nitrogen (N1) observed in the solid state persists in non-polar solvents (e.g., chloroform-d, dichloromethane-d₂). This hydrogen bond constrains the six-membered ring, stabilizing a conformation similar to that seen in the crystal structure. In polar protic solvents like methanol-d₄ or water, this intramolecular hydrogen bond is disrupted due to competitive solvation. The hydroxyl group forms hydrogen bonds with solvent molecules instead, potentially increasing conformational flexibility around the C2 and C3 positions and altering the dihedral angle between the piperidine and isoquinoline rings [1] [6].
Table 3: Solvent Effects on Conformation of (2S,3S,11bR)-Dihydrotetrabenazine
Solvent Type | Representative Solvents | Intramolecular H-bond (O-H···N1) | Key Conformational Observations |
---|---|---|---|
Non-polar Aprotic | CDCl₃, CD₂Cl₂ | Maintained (Detected by NMR) | Rigid structure similar to crystal conformation; minimal flexibility. |
Polar Aprotic | DMSO-d₆, Acetonitrile-d₃ | Weakened/Disrupted | Increased solvation of OH; potential for slight ring flexibility. |
Polar Protic | Methanol-d₄, D₂O | Disrupted | Solvent H-bonding dominates; increased flexibility around C2-C3; possible population of alternative ring conformers. |
Aqueous Buffer (pH 7) | H₂O/D₂O | Disrupted | Solvent H-bonding; conformation influenced by pH-dependent ionization state (N1 protonation). |
Chiral stability studies confirm that (2S,3S,11bR)-dihydrotetrabenazine does not undergo detectable epimerization or racemization at its chiral centers under standard storage conditions (-20°C) in solid form or in neutral/weakly acidic solutions at room temperature for periods relevant to analytical handling. However, exposure to strong acids or bases, or prolonged storage at elevated temperatures in solution, can potentially lead to degradation or stereochemical instability, particularly affecting the benzylic C11b position or via retro-aldol type reactions involving the C2 alcohol [1] [6]. The stability of the specific (2S,3S,11bR) configuration under physiological conditions (pH 7.4, 37°C) is a key determinant of its pharmacokinetic profile in vivo, influencing its clearance and potential interconversion to other active or inactive stereoisomers. Analytical methods employing chiral stationary phases are essential for monitoring this stability and ensuring the integrity of the stereoisomer in biological matrices during pharmacokinetic studies [10]. The distinct conformational behavior in different solvents also impacts chromatographic separation strategies, where subtle differences in polarity and hydrogen bonding capacity between the diastereomers and enantiomers are exploited for their resolution using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral derivatization or chiral columns [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7